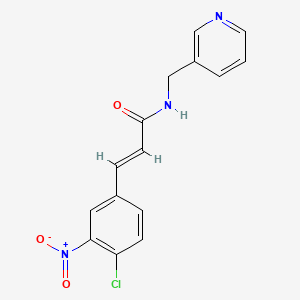![molecular formula C20H23NO3 B5706416 methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 138-142°C. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have potential as a selective COX-2 inhibitor, which makes it a promising candidate for the treatment of various inflammatory diseases such as arthritis and cancer.
Wirkmechanismus
The mechanism of action of methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are lipid mediators that are involved in the inflammatory response. By inhibiting COX-2, methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
Methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of nitric oxide, which is a pro-inflammatory molecule. It has also been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, it has been reported to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a good yield. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate. One of the areas of interest is its potential use as a COX-2 inhibitor in the treatment of various inflammatory diseases. Another area of interest is its potential as an antioxidant and its use in the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
Methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate can be synthesized through a multistep process involving the reaction of 3-amino-2-methylbenzoic acid with tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final product. The yield of this synthesis method is reported to be around 70%.
Eigenschaften
IUPAC Name |
methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-16(19(23)24-5)7-6-8-17(13)21-18(22)14-9-11-15(12-10-14)20(2,3)4/h6-12H,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCZCCTXLOMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-2-methylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)


![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)


![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)

![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)